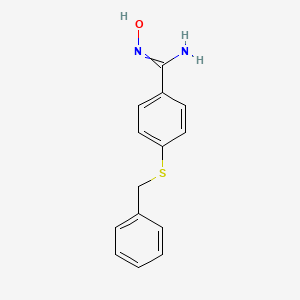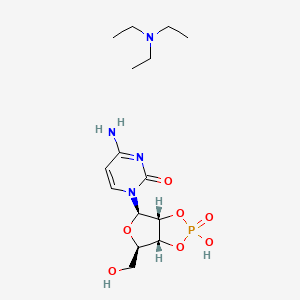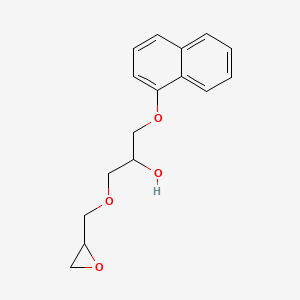
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol is an organic compound that features both a naphthalene ring and an epoxide group. Compounds with such structures are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Epoxide Formation: The oxirane (epoxide) group can be introduced by reacting an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA).
Coupling Reaction: The final step involves coupling the naphthalen-1-yloxy intermediate with the epoxide under suitable conditions, often using a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Could be explored for its potential pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol would depend on its specific application. For example, in biological systems, it might interact with enzymes or receptors, altering their activity. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
相似化合物的比较
Similar Compounds
1-(Naphthalen-1-yloxy)-2-propanol: Lacks the epoxide group, making it less reactive.
2-(Naphthalen-1-yloxy)ethanol: Shorter carbon chain, different reactivity profile.
1-(Phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-ol: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol is unique due to the presence of both a naphthalene ring and an epoxide group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C16H18O4 |
|---|---|
分子量 |
274.31 g/mol |
IUPAC 名称 |
1-naphthalen-1-yloxy-3-(oxiran-2-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C16H18O4/c17-13(8-18-10-14-11-19-14)9-20-16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14,17H,8-11H2 |
InChI 键 |
NUCXRAWKXQUOLZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COCC(COC2=CC=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)
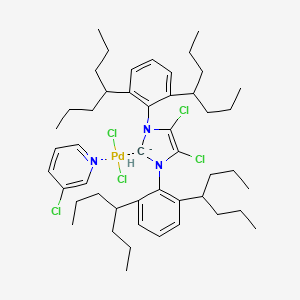


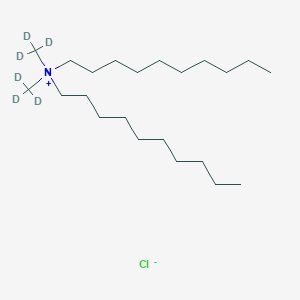
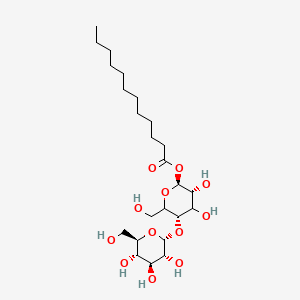
![4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
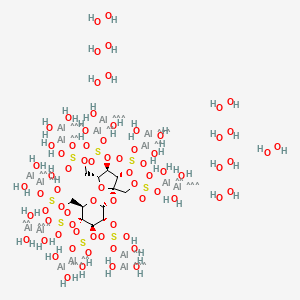

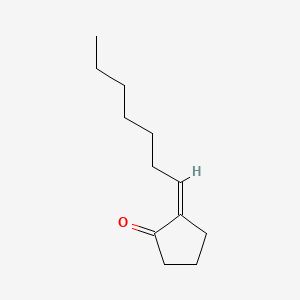
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)
